Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H23IN6O2 and its molecular weight is 506.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 6-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 2250061-21-1) is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
The molecular formula of the compound is C20H23IN6O2 with a molecular weight of 506.34 g/mol. The structure features a dihydroisoquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine derivative, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its effects is through the inhibition of protein kinases . These kinases play vital roles in various cellular signaling pathways, including those involved in cell proliferation and survival.
Target Kinases
Research indicates that this compound selectively inhibits specific serine/threonine kinases , which are integral to cancer cell signaling pathways. By binding to the ATP-binding pocket of these kinases, the compound disrupts their activity, leading to downstream effects on cell cycle regulation and apoptosis.
Anticancer Effects
Numerous studies have documented the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values observed range from 5 to 15 µM depending on the cell line .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometry analysis revealed an increase in apoptotic markers such as Annexin V and caspase activation upon treatment with this compound .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 phase arrest in the cell cycle, preventing cells from progressing into DNA synthesis .
Case Studies and Experimental Data
A series of experimental studies have highlighted the biological activity of this compound:
Study Type | Findings |
---|---|
In Vitro | Significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values ranging from 5 to 15 µM. |
Apoptosis Assay | Increased Annexin V positivity indicating apoptosis; activation of caspases was also observed. |
Cell Cycle Analysis | Induction of G0/G1 phase arrest confirmed by flow cytometry results. |
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that this compound exhibits favorable absorption characteristics with moderate bioavailability. However, detailed toxicity studies are still required to ascertain its safety profile in vivo.
Eigenschaften
IUPAC Name |
tert-butyl 6-[(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IN6O2/c1-20(2,3)29-19(28)26-7-6-13-8-12(4-5-14(13)10-26)9-27-18-15(16(21)25-27)17(22)23-11-24-18/h4-5,8,11H,6-7,9-10H2,1-3H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDNDZCJNXTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN3C4=NC=NC(=C4C(=N3)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.